2-Bromohexa-1,5-diene

Vue d'ensemble

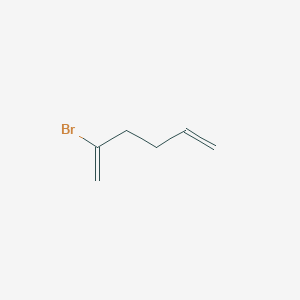

Description

2-Bromohexa-1,5-diene is an organic compound with the molecular formula C6H9Br. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of a hexa-1,5-diene chain, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromohexa-1,5-diene can be synthesized through the bromination of hexa-1,5-diene. The reaction typically involves the addition of bromine (Br2) to hexa-1,5-diene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced using similar bromination techniques. The process involves the continuous addition of bromine to a solution of hexa-1,5-diene under controlled conditions to ensure high yield and purity. The product is then separated and purified using industrial distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromohexa-1,5-diene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Polymerization Reactions: The diene structure allows for polymerization reactions, forming polyenes and other polymeric materials.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like dichloromethane.

Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.

Major Products:

Substitution Products: 2-Hydroxyhexa-1,5-diene, 2-Cyanohexa-1,5-diene.

Addition Products: 2,3-Dibromohexa-1,5-diene, 2-Bromo-3-chlorohexa-1,5-diene.

Polymerization Products: Polyhexa-1,5-diene.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Bromohexa-1,5-diene (C6H9Br) is a brominated diene characterized by its unique structure that allows for various chemical transformations. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Methodologies

Palladium-Catalyzed Reactions

One of the prominent applications of this compound is in palladium-catalyzed reactions, particularly intramolecular cyclization processes. Research has demonstrated that this compound can serve as a precursor for synthesizing polyene-substituted cyclohexenols through a palladium-catalyzed 6-exo-dig cyclization mechanism. This methodology allows for high yields and stereoselectivity in producing complex cyclic structures that are often found in natural products .

Table 1: Summary of Cyclization Reactions Using this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | Polyene-substituted cyclohexenol | 70-80% |

Case Studies

1. Synthesis of Natural Products

A significant application of this compound is in the synthesis of natural products with therapeutic potential. For instance, compounds derived from marine cyanobacteria have exhibited various biological activities, including antiplasmodial effects against Plasmodium spp., which are responsible for malaria. The modification of natural metabolites using intermediates like this compound has led to the discovery of new compounds with enhanced bioactivity .

2. Development of Anticancer Agents

Research has also focused on utilizing this compound in the development of anticancer agents. The compound's ability to undergo selective reactions facilitates the creation of novel structures that can interact with biological targets involved in cancer progression. Studies have shown that derivatives obtained from this compound possess significant cytotoxicity against various cancer cell lines .

Biological Activities

The exploration of this compound has revealed its potential in developing compounds with diverse biological activities:

- Antimicrobial Activity : Various derivatives have been synthesized to evaluate their effectiveness against bacterial and fungal strains.

- Antiviral Properties : Some modifications have shown promise in inhibiting viral replication mechanisms.

- Anti-inflammatory Effects : Research indicates that certain derivatives may modulate inflammatory pathways.

Mécanisme D'action

The mechanism of action of 2-Bromohexa-1,5-diene involves its reactivity as a brominated diene. The bromine atom acts as a leaving group in substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. In addition reactions, the diene structure undergoes electrophilic addition, forming new products with the addition of electrophiles across the double bonds .

Molecular Targets and Pathways:

Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the carbon bearing the bromine atom.

Electrophilic Addition Pathways: Involves the formation of carbocation intermediates and subsequent addition of electrophiles.

Comparaison Avec Des Composés Similaires

1,5-Hexadiene: A non-brominated analog with similar diene structure but lacks the reactivity associated with the bromine atom.

2-Chlorohexa-1,5-diene: A chlorinated analog with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.

Uniqueness: 2-Bromohexa-1,5-diene is unique due to its bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the bromine atom makes it more reactive in substitution and addition reactions compared to its non-brominated and chlorinated analogs .

Activité Biologique

2-Bromohexa-1,5-diene (CHBr) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties associated with this compound, including its antimicrobial, cytotoxic, and other pharmacological effects. The synthesis methods and relevant case studies are also discussed to provide a comprehensive understanding of its applications in medicinal chemistry.

This compound is characterized by a bromine atom attached to the second carbon of a hexadiene chain. This structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including palladium-catalyzed cyclization techniques which yield high purity and yield of the product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives of similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may have comparable activity .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Cytotoxic Properties

Cytotoxic assays have indicated that this compound possesses cytotoxic effects on certain cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and showed an IC value indicating significant cytotoxicity. The mechanism appears to involve apoptosis induction in these cells .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Antihelmintic Activity

The compound also demonstrates antihelmintic properties, which are particularly valuable in the treatment of parasitic infections. In vitro studies have shown that it can effectively immobilize and kill nematodes at specific concentrations .

Study on Antimicrobial Effects

In a controlled experiment, various concentrations of this compound were tested against common pathogens. The results confirmed its effectiveness as an antimicrobial agent, supporting its potential use in pharmaceutical formulations aimed at treating infections .

Cytotoxicity in Cancer Research

A notable case study involved the treatment of MCF-7 cells with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

The synthesis of this compound typically involves palladium-catalyzed reactions which facilitate the formation of the diene structure efficiently. Understanding the mechanism of action is crucial for optimizing its biological activity; studies suggest that the bromine atom plays a pivotal role in its interaction with biological targets.

Propriétés

IUPAC Name |

2-bromohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLQPOCFMHFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.